molecular formula C11H11BrO3 B6205447 2-(4-bromophenyl)oxolane-2-carboxylic acid CAS No. 1098411-68-7

2-(4-bromophenyl)oxolane-2-carboxylic acid

Cat. No.: B6205447
CAS No.: 1098411-68-7
M. Wt: 271.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)oxolane-2-carboxylic acid, also known as 4-bromophenyl oxalate or BPO, is an organic compound that is commonly used in scientific research. It is a white, crystalline compound that is soluble in water and has a molecular weight of 257.03 g/mol. BPO has a wide range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and numerous potential future directions.

Mechanism of Action

The mechanism of action of BPO is not entirely understood, but it is believed to involve a number of different steps. First, BPO binds to a target molecule, such as an enzyme or receptor, which then triggers a cascade of events that leads to the desired effect. BPO has also been shown to interact with other molecules, such as lipids, in order to produce a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPO are still being studied, but it is believed to have a number of effects. BPO has been shown to inhibit the growth of a variety of bacteria, including E. coli and Salmonella. BPO has also been shown to inhibit the growth of certain fungi and viruses. BPO has also been shown to have anti-inflammatory, analgesic, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of BPO in lab experiments has a number of advantages. BPO is relatively inexpensive, and it is easy to obtain. BPO is also soluble in water, which makes it easy to use in a variety of experiments. Additionally, BPO is relatively stable, which makes it less prone to degradation.
However, there are also some limitations to using BPO in lab experiments. BPO can be toxic if it is not handled properly, and it can also be corrosive. Additionally, BPO can be difficult to store, as it can degrade over time.

Future Directions

There are a number of potential future directions for the use of BPO in scientific research. BPO could be used in the synthesis of new drugs, polymers, and other small molecules. BPO could also be used in the synthesis of new nanoparticles for drug delivery, sensing, and imaging. BPO could also be used in the synthesis of new polymeric materials for tissue engineering, wound healing, and drug delivery. Additionally, BPO could be used in the synthesis of new bioactive molecules for use in drug discovery. Finally, BPO could be used in the synthesis of new catalysts for use in organic synthesis.

Synthesis Methods

BPO can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-bromophenol with oxalic acid in the presence of sulfuric acid. This reaction produces BPO, along with other byproducts such as carbon dioxide and sulfur dioxide. Other synthesis methods include the reaction of 4-bromophenol with sodium bicarbonate, or the reaction of 4-bromophenol with sodium hydroxide and oxalic acid.

Scientific Research Applications

BPO has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs, polymers, and other small molecules. BPO has also been used in the synthesis of nanoparticles, which are used in a variety of applications such as drug delivery, sensing, and imaging. BPO has also been used in the synthesis of polymeric materials, which are used in a variety of applications such as drug delivery, tissue engineering, and wound healing.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)oxolane-2-carboxylic acid involves the synthesis of 4-bromobenzaldehyde, which is then reacted with ethyl acetoacetate to form 2-(4-bromophenyl)but-3-en-2-one. This intermediate is then reacted with ethylene oxide to form 2-(4-bromophenyl)oxolane-2-carboxylic acid.", "Starting Materials": [ "4-bromotoluene", "Sodium hydroxide", "Bromine", "Ethyl acetoacetate", "Sodium ethoxide", "Ethylene oxide", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "4-bromotoluene is reacted with sodium hydroxide and bromine to form 4-bromobenzaldehyde.", "4-bromobenzaldehyde is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(4-bromophenyl)but-3-en-2-one.", "2-(4-bromophenyl)but-3-en-2-one is then reacted with ethylene oxide in the presence of acetic acid and sulfuric acid to form 2-(4-bromophenyl)oxolane-2-carboxylic acid.", "The final product is purified by treating with sodium bicarbonate and methanol." ] }

1098411-68-7

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.